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Compound Name: 4-(Boc-amino)-2-bromopyridine

Cat. No.: B152971 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-(Boc-amino)-2-bromopyridine, also known by its IUPAC name tert-butyl (2-bromopyridin-4-

yl)carbamate, is a pivotal heterocyclic building block in medicinal chemistry and organic

synthesis. Its structure, featuring a pyridine ring functionalized with a bromine atom and a Boc-

protected amino group, offers a versatile platform for the construction of complex, biologically

active molecules. The strategic placement of the bromo and protected amine functionalities

allows for selective and sequential chemical modifications, making it a valuable intermediate in

the development of novel therapeutics, particularly in the areas of oncology and

neurodegenerative diseases. This guide provides a comprehensive overview of its core

physicochemical properties, detailed experimental protocols for its synthesis, and its application

in drug discovery.

Physicochemical Properties
The key physicochemical properties of 4-(Boc-amino)-2-bromopyridine are summarized in

the table below. These properties are crucial for its handling, reaction optimization, and

formulation development.
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Property Value Reference(s)

CAS Number 433711-95-6 [1]

Molecular Formula C₁₀H₁₃BrN₂O₂ [1]

Molecular Weight 273.13 g/mol

Appearance Off-white to yellow solid [2]

Melting Point Not available in cited literature

Boiling Point 296.7 °C at 760 mmHg

Density 1.5 ± 0.1 g/cm³

Solubility Not available in cited literature

Predicted logP (XLogP3) 2.4

Storage
Sealed in a dry environment at

2-8°C
[1]

Experimental Protocols
Synthesis of 4-(Boc-amino)-2-bromopyridine
A common and efficient method for the synthesis of 4-(Boc-amino)-2-bromopyridine involves

the protection of the amino group of 4-amino-2-bromopyridine using di-tert-butyl dicarbonate

((Boc)₂O).

Materials:

4-amino-2-bromopyridine

Di-tert-butyl dicarbonate ((Boc)₂O)

Triethylamine (Et₃N)

4-Dimethylaminopyridine (DMAP)

Dichloromethane (DCM)
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Deionized water

Methanol (MeOH)

Procedure:

To a reaction vessel, add 4-amino-2-bromopyridine (1.0 eq.), triethylamine (1.1 eq.), and

dichloromethane.[2]

Stir the mixture for 15-30 minutes at room temperature (20-30 °C).[2]

Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the reaction mixture.[2]

Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (2.4 eq.) dropwise to the mixture.[2]

Continue stirring the reaction mixture at room temperature for 16 hours. The progress of the

reaction can be monitored by High-Performance Liquid Chromatography (HPLC).[2]

Upon completion of the reaction, wash the mixture with deionized water.[2]

Separate the organic phase and concentrate it under reduced pressure to obtain the crude

product as a yellow solid.[2]

Purify the crude product by stirring it with methanol at room temperature for 30 minutes,

followed by filtration to yield 4-(Boc-amino)-2-bromopyridine as an off-white solid.[2]

Applications in Drug Discovery
The bifunctional nature of 4-(Boc-amino)-2-bromopyridine makes it a highly valuable

intermediate for the synthesis of complex pharmaceutical agents. The bromine atom serves as

a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura

coupling and the Buchwald-Hartwig amination, enabling the introduction of diverse aryl,

heteroaryl, and alkyl groups.[3][4][5] The Boc-protected amino group can be deprotected under

acidic conditions to reveal the free amine, which can then be further functionalized. This

sequential reactivity is instrumental in building the core structures of various kinase inhibitors

and potential therapeutics for Alzheimer's disease.[6][7][8][9][10][11][12][13]
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Below is a diagram illustrating the role of 4-(Boc-amino)-2-bromopyridine as a key building

block in the synthesis of kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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